REACTION_CXSMILES
|
[Br:1]Br.[CH3:3][O:4][C:5]1[C:11]([O:12][CH3:13])=[C:10]([OH:14])[C:9]([CH3:15])=[CH:8][C:6]=1[OH:7]>C(Cl)(Cl)Cl>[CH3:3][O:4][C:5]1[C:11]([O:12][CH3:13])=[C:10]([OH:14])[C:9]([CH3:15])=[C:8]([Br:1])[C:6]=1[OH:7]
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Name
|
|
Quantity
|
39.5 g
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Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
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COC1=C(O)C=C(C(=C1OC)O)C
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Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
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Details
|
the reaction mixture was washed with water until the washings
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over magnesium sulfate
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Type
|
DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(O)C(=C(C(=C1OC)O)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |